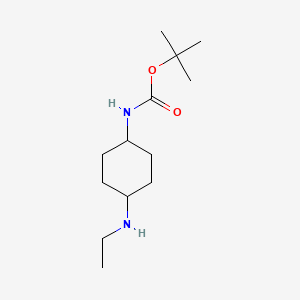

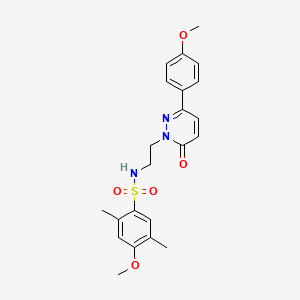

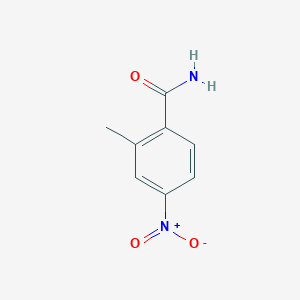

![molecular formula C17H14N2O3 B2880886 (7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2192744-96-8](/img/structure/B2880886.png)

(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, also known as 2C-B-FLY, is a synthetic psychedelic drug that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 1996 by Aaron P. Monte, and since then, it has gained popularity among the recreational drug users due to its hallucinogenic effects. However, the compound has also shown potential in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

These compounds have been found to possess anti-oxidative activities . This suggests their potential use in the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Benzofuran derivatives have been developed and utilized as anticancer agents . For example, a set of seven derivatives were synthesized via standard bromination reaction and condensation with aryl/heteroarylpiperazine .

Inactivation of AKT Signaling Pathway

In vitro testing against lung adenocarcinoma cells showed that certain benzofuran derivatives successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication .

Synthesis of Fluorous Counterpart of the Marshall Resin

7-Methoxy-2-benzofurancarboxylic acid, a benzofuran derivative, has been used in the synthesis of the fluorous counterpart of the Marshall resin .

Designing New Drugs for Cancer Therapy

Evaluating the chemical structure of benzofuran derivatives can guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name |

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-21-14-6-2-4-11-8-15(22-16(11)14)17(20)19-9-12-5-3-7-18-13(12)10-19/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDUCVNSRIVZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC4=C(C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

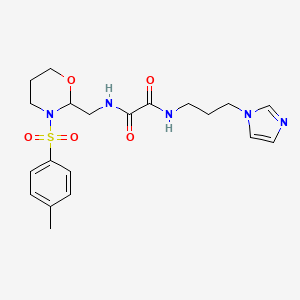

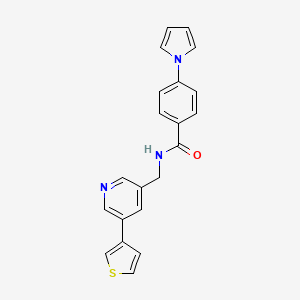

![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)

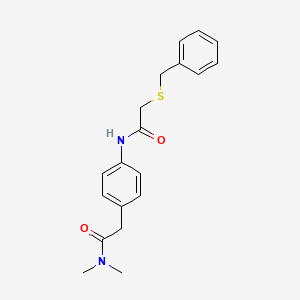

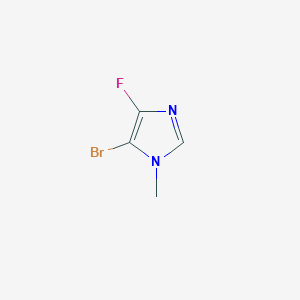

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)

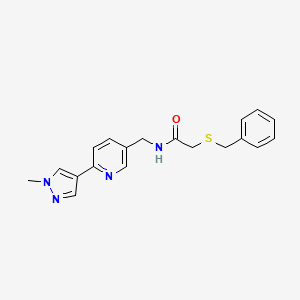

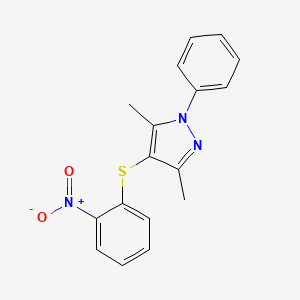

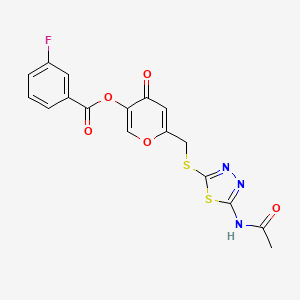

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)